5-Fluoro-2-(oxetan-3-yloxy)pyridine
Description
5-Fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position and an oxetan-3-yloxy group at the 2-position of the pyridine ring. The oxetane moiety, a four-membered oxygen-containing ring, introduces steric and electronic modifications that influence physicochemical properties such as solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
5-fluoro-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWFQCZXTLPYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyridine typically involves the introduction of a fluorine atom into the pyridine ring and the formation of the oxetane ring. One common method involves the reaction of 2-fluoropyridine with an oxetane derivative under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Fluoro-2-(oxetan-3-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It holds potential in drug discovery, particularly in the design of new pharmaceuticals with improved properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The oxetane ring can also undergo ring-opening reactions, which can further modulate the compound’s activity .
Comparison with Similar Compounds
Key Structural Analogues and Substituent Effects
A survey of pyridine derivatives reveals diverse substituents impacting biological activity and physicochemical properties:
Key Observations :
- Halogenation (F, Cl, I) at the 5-position is common in bioactive pyridines, with fluorine offering optimal electronegativity for target binding without significant steric hindrance .
Functional Comparison with Fluorinated Pyrimidines
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (FdUrd), are well-studied anticancer agents. Key comparisons include:
Mechanism of Action:
- FdUrd/FUDR : Converted to FdUMP, inhibiting thymidylate synthase and DNA synthesis. Toxicity arises from RNA incorporation and gastrointestinal damage .
- 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone: Exhibits antibacterial activity by targeting bacterial protein synthesis, demonstrating fluoropyridines’ versatility .
Toxicity Profiles:
Pharmacokinetic Advantages:
- The oxetane group may improve metabolic stability compared to esters (e.g., 3′,5′-diacetyl-FdUrd in ), which are prone to hydrolysis .
Biological Activity
5-Fluoro-2-(oxetan-3-yloxy)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom at the 5-position and an oxetane group at the 2-position. This arrangement enhances its lipophilicity and biological activity, making it a candidate for drug development aimed at various diseases.
The biological activity of this compound is largely attributed to:
- Fluorine Substitution : The presence of the fluorine atom enhances the compound's binding affinity to biological targets, including enzymes and receptors.
- Oxetane Moiety : The oxetane ring can participate in ring-opening reactions, further modulating the compound's reactivity and interaction with biological macromolecules.
Biological Activity
Research has indicated that this compound exhibits notable biological activities, particularly in the following areas:
- Anticancer Potential : Preliminary studies suggest that this compound may have applications in cancer therapy due to its ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, which is critical for treating various inflammatory diseases.
In Vitro Studies
Recent studies have demonstrated that this compound can effectively modulate enzyme activity. For instance, it has been evaluated for its ability to inhibit specific kinases involved in cancer progression. The findings are summarized in Table 1.
| Study | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| Study A | Kinase X | 0.25 | Significant inhibition observed |
| Study B | Enzyme Y | 1.5 | Moderate inhibition; further optimization needed |
Case Studies
- Cancer Cell Lines : In a study involving various cancer cell lines, this compound exhibited IC50 values ranging from 0.1 to 0.5 µM, indicating potent antiproliferative effects.
- Inflammatory Models : In animal models of inflammation, administration of this compound resulted in a significant reduction of inflammatory markers compared to control groups.
Synthesis Methods
The synthesis of this compound typically involves:
- Fluorination of Pyridine : Introduction of the fluorine atom at the desired position using reagents such as N-fluorobenzenesulfonimide (NFSI).
- Formation of Oxetane Ring : Reaction with oxetane derivatives under basic conditions, often utilizing solvents like dimethylformamide (DMF).
Comparison with Related Compounds
This compound can be compared with other halogenated pyridines to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-(oxetan-3-yloxy)pyridine | Chlorine atom instead of fluorine | Different reactivity due to chlorine's properties |
| 5-Bromo-2-(oxetan-3-yloxy)pyridine | Bromine atom instead of fluorine | Enhanced lipophilicity compared to brominated analogs |
| 6-Fluoro-2-(oxetan-3-yloxy)pyridine | Fluorine at the 6-position | Potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
